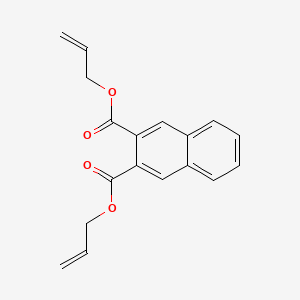
Diallyl naphthalene-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Diallyl naphthalene-2,3-dicarboxylate can be synthesized through the esterification of naphthalene-2,3-dicarboxylic acid with allyl alcohol . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
Diallyl naphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The allyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Diallyl naphthalene-2,3-dicarboxylate has several applications in scientific research:
作用机制
The mechanism of action of diallyl naphthalene-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. The allyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components . The ester groups can be hydrolyzed to release naphthalene-2,3-dicarboxylic acid, which may have its own biological effects .
相似化合物的比较
Similar Compounds
Diallyl phthalate: Similar structure but with a phthalate core instead of a naphthalene core.
Diallyl isophthalate: Contains an isophthalate core.
Diallyl terephthalate: Contains a terephthalate core.
Uniqueness
Diallyl naphthalene-2,3-dicarboxylate is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to its phthalate and isophthalate analogs.
属性
分子式 |
C18H16O4 |
|---|---|
分子量 |
296.3 g/mol |
IUPAC 名称 |
bis(prop-2-enyl) naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C18H16O4/c1-3-9-21-17(19)15-11-13-7-5-6-8-14(13)12-16(15)18(20)22-10-4-2/h3-8,11-12H,1-2,9-10H2 |
InChI 键 |
UGPBXVQSRZQNFL-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


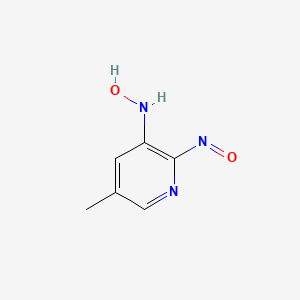
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)
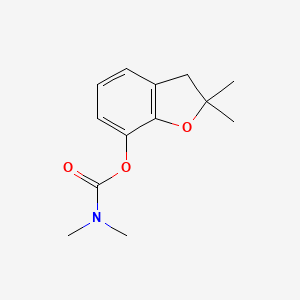


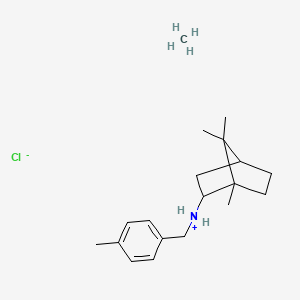
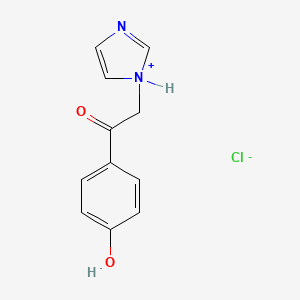
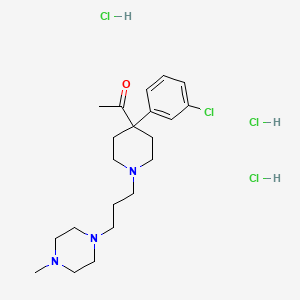

![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
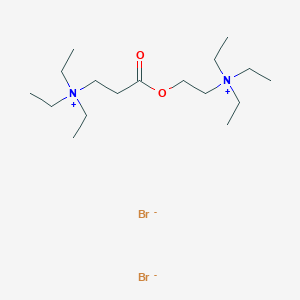
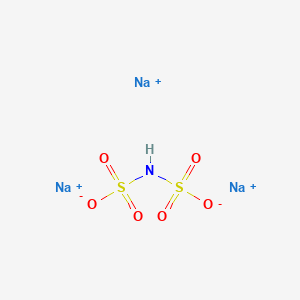
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
